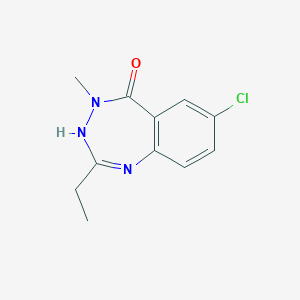
5H-1,3,4-Benzotriazepin-5-one, 7-chloro-2-ethyl-1,4-dihydro-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-1,3,4-Benzotriazepin-5-one, 7-chloro-2-ethyl-1,4-dihydro-4-methyl-: is a compound belonging to the benzotriazepine class. Benzotriazepines are known for their diverse pharmacological activities, including anxiolytic, sedative, anticonvulsant, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,3,4-Benzotriazepin-5-one derivatives typically involves the cyclization of appropriate precursors. For instance, one method involves the reaction of isatoic anhydride with aminoguanidine bicarbonate in acetic acid under reflux conditions . The reaction mixture is then cooled, poured into ice-cold water, and neutralized with sodium bicarbonate to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for industrial scalability.
Análisis De Reacciones Químicas
Types of Reactions: 5H-1,3,4-Benzotriazepin-5-one derivatives undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, halogenation can yield halogenated benzotriazepinones, while reduction can produce amino derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5H-1,3,4-Benzotriazepin-5-one derivatives are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new pharmaceuticals and agrochemicals .
Biology: These compounds have shown potential as enzyme inhibitors and receptor antagonists. They are studied for their interactions with biological targets, such as cholecystokinin receptors, which are implicated in various physiological processes .
Medicine: In medicine, 5H-1,3,4-Benzotriazepin-5-one derivatives are explored for their anticancer properties. They have demonstrated activity against various cancer cell lines, including ovarian, renal, and prostate cancers . Additionally, their anxiolytic and sedative effects make them candidates for treating anxiety and sleep disorders.
Industry: Industrially, these compounds are used in the development of new materials and as precursors for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5H-1,3,4-Benzotriazepin-5-one derivatives involves their interaction with specific molecular targets. For instance, they act as antagonists to cholecystokinin receptors, inhibiting the receptor’s activity and thereby exerting their pharmacological effects . The exact pathways and molecular interactions depend on the specific derivative and its target.
Comparación Con Compuestos Similares
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Devazepide: A cholecystokinin receptor antagonist with anticancer activity.
Asperlicin: Another cholecystokinin receptor antagonist used in cancer research.
Comparison: 5H-1,3,4-Benzotriazepin-5-one derivatives are unique due to their specific structural features and pharmacological profiles. Unlike diazepam, which is primarily used for its anxiolytic effects, these derivatives have broader applications, including anticancer activity. Compared to devazepide and asperlicin, they offer different binding affinities and specificities towards cholecystokinin receptors, making them valuable for targeted therapeutic applications .
Propiedades
Número CAS |
59169-84-5 |
|---|---|
Fórmula molecular |
C11H12ClN3O |
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
7-chloro-2-ethyl-4-methyl-3H-1,3,4-benzotriazepin-5-one |
InChI |
InChI=1S/C11H12ClN3O/c1-3-10-13-9-5-4-7(12)6-8(9)11(16)15(2)14-10/h4-6H,3H2,1-2H3,(H,13,14) |
Clave InChI |
FIISFUCFJWZOSG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C=C(C=C2)Cl)C(=O)N(N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


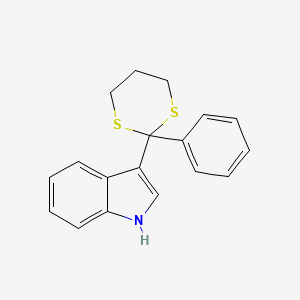
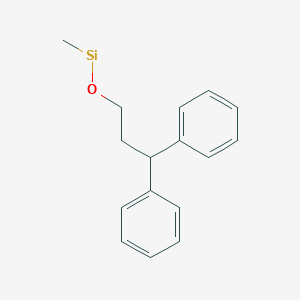
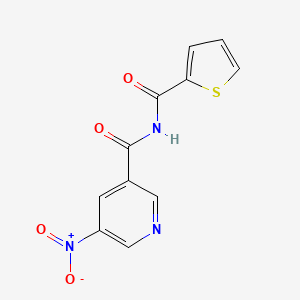
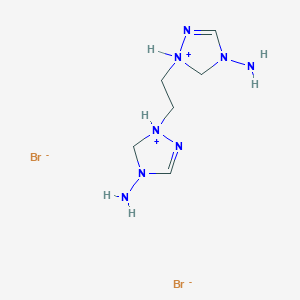
![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)
![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)


![3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole](/img/structure/B14607862.png)
![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)
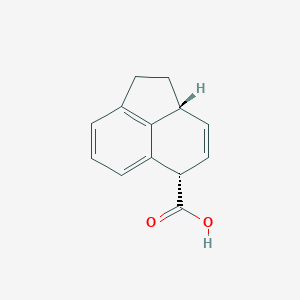
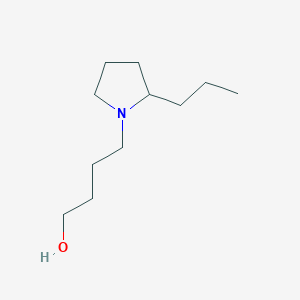
phosphanium iodide](/img/structure/B14607882.png)

